molecular formula C18H24N2O B5602189 2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL

2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL

Cat. No.: B5602189
M. Wt: 284.4 g/mol
InChI Key: LYNPSTTZIHJMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,8-Trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol is a complex organic compound that features a quinoline core structure substituted with piperidine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,8-trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2,7,8-trimethylquinoline with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7,8-Trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,7,8-Trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7,8-trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the piperidine moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7,8-Trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and multiple methyl groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2,7,8-trimethyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-12-7-8-15-17(13(12)2)19-14(3)16(18(15)21)11-20-9-5-4-6-10-20/h7-8H,4-6,9-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNPSTTZIHJMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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